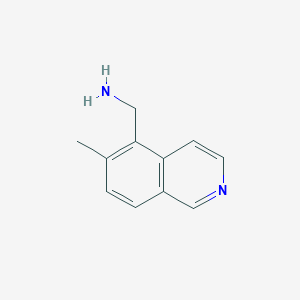

(6-Methylisoquinolin-5-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(6-methylisoquinolin-5-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-2-3-9-7-13-5-4-10(9)11(8)6-12/h2-5,7H,6,12H2,1H3 |

InChI Key |

LDRFLLYZUAHJGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NC=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylisoquinolin 5 Yl Methanamine and Its Analogues

Classical and Contemporary Approaches to Isoquinoline (B145761) Core Synthesis

The isoquinoline nucleus is a common motif in natural products and pharmacologically active compounds, leading to the development of numerous synthetic methods for its construction. These can be broadly categorized into classical ring-closing reactions and modern transition-metal-catalyzed approaches.

Ring-Closing Reactions for Isoquinoline Formation

Several named reactions have become standard procedures for the synthesis of the isoquinoline core. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate. This intermediate can then be dehydrogenated to the corresponding isoquinoline. The reaction proceeds via an intramolecular electrophilic aromatic substitution. The presence of electron-donating groups on the aromatic ring facilitates the cyclization.

Pictet-Spengler Reaction: This method produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. researchgate.net To obtain the aromatic isoquinoline ring, a subsequent oxidation step is required. This reaction is a special case of the Mannich reaction and proceeds under milder conditions if the aromatic ring is activated by electron-donating substituents. nih.govmit.edu

Pomeranz-Fritsch Reaction: In this acid-catalyzed reaction, a benzalaminoacetal undergoes cyclization to form the isoquinoline nucleus. nih.govnih.gov This method offers a route to isoquinolines with substitution patterns that may be difficult to achieve through other classical methods. nih.gov Modifications to this reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine with glyoxal hemiacetal.

| Reaction | Starting Materials | Key Reagents/Conditions | Intermediate | Final Product |

| Bischler-Napieralski | β-arylethylamide | P₂O₅ or POCl₃ | 3,4-Dihydroisoquinoline | Isoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline | Isoquinoline (after oxidation) |

| Pomeranz-Fritsch | Benzalaminoacetal | Acid catalyst | - | Isoquinoline |

Strategies for Regioselective Substitution of the Isoquinoline Nucleus

Introducing substituents at specific positions on the isoquinoline ring is crucial for tailoring the properties of the final molecule. Regioselectivity can be achieved through several strategies.

Electrophilic aromatic substitution reactions on the isoquinoline ring, such as nitration, halogenation, and sulfonation, predominantly occur at the C5 and C8 positions. The outcome of these reactions can be influenced by the reaction conditions and the presence of existing substituents on the benzene ring portion of the isoquinoline.

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have become powerful tools for the regioselective functionalization of halo-substituted isoquinolines. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide variety of substituents at specific positions on the isoquinoline nucleus. Furthermore, transition-metal-catalyzed C-H activation has emerged as an efficient strategy for the direct functionalization of the isoquinoline core, offering a more atom-economical approach.

Specific Synthetic Routes to (6-Methylisoquinolin-5-yl)methanamine

Precursor Selection and Chemical Transformations

The synthesis would logically begin with a pre-functionalized isoquinoline. A potential starting material is 5-Bromo-6-methylisoquinoline . This precursor could be subjected to a cyanation reaction to introduce the nitrile group at the 5-position.

Two primary methods for this transformation are:

Palladium-Catalyzed Cyanation: This method involves the cross-coupling of the aryl bromide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov This approach is known for its mild reaction conditions and tolerance of various functional groups.

Sandmeyer Reaction: This classical method involves the conversion of an amino group to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN). wikipedia.orgbyjus.comorganic-chemistry.org This would require the synthesis of 5-Amino-6-methylisoquinoline as a precursor.

Once 6-Methylisoquinoline-5-carbonitrile is obtained, the final step is the reduction of the nitrile group to a primary amine. Several reducing agents can accomplish this transformation:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve selective reduction of the nitrile without affecting the isoquinoline ring. wikipedia.org

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. organic-chemistry.org The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup. Other borane-based reagents can also be employed.

Optimization of Reaction Conditions and Yield

For the cyanation step , if a palladium-catalyzed route is chosen, optimization would involve screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphine-based ligands), cyanide sources, solvents, and temperatures to maximize the yield of 6-Methylisoquinoline-5-carbonitrile while minimizing side reactions. Efficient stirring is often crucial in these heterogeneous reactions. nih.gov

In the nitrile reduction step , preventing the formation of secondary and tertiary amine byproducts is a key challenge, particularly in catalytic hydrogenation. wikipedia.org Optimization parameters include:

Catalyst Selection: The choice of catalyst can significantly influence selectivity.

Solvent and pH: The reaction medium can affect the reaction pathway.

Temperature and Pressure: Milder conditions are generally preferred to minimize side reactions.

Additives: In some cases, the addition of ammonia can help to suppress the formation of secondary amines during catalytic hydrogenation.

For metal hydride reductions, careful control of stoichiometry and reaction temperature is necessary to ensure complete reduction and avoid over-reduction or side reactions.

| Step | Proposed Reaction | Key Reagents | Potential Optimization Parameters |

| 1 | Cyanation of 5-Bromo-6-methylisoquinoline | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Catalyst/ligand system, solvent, temperature, stirring efficiency |

| 2 | Reduction of 6-Methylisoquinoline-5-carbonitrile | H₂/Catalyst (e.g., Raney Ni, Pd/C) or Metal Hydride (e.g., LiAlH₄) | Catalyst type, solvent, temperature, pressure, stoichiometry of reducing agent |

Derivatization Strategies of the this compound Scaffold

The primary amine functionality of this compound serves as a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts. Common derivatization strategies include:

N-Acylation: The primary amine can readily react with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), to form amides. This is a widely used method to introduce a diverse range of substituents.

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. wikipedia.orgmdpi.comwikipedia.org This reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.org

These derivatization reactions allow for the systematic modification of the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can be crucial for its biological activity.

Modifications at the Methanamine Side Chain

The primary amine of the methanamine side chain in this compound serves as a crucial handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of analogues. These modifications primarily include N-alkylation, N-acylation, and reductive amination to introduce further complexity and modulate the physicochemical properties of the parent compound.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the methanamine side chain can be achieved through several methods. Direct alkylation with alkyl halides in the presence of a base is a common approach. The choice of base and solvent is critical to control the degree of alkylation and minimize side reactions. For instance, the reaction of this compound with an alkyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF) can yield the corresponding secondary or tertiary amine. Green chemistry approaches advocate for the use of more environmentally benign alkylating agents and solvent systems. For example, dialkyl carbonates can serve as greener alternatives to alkyl halides, often requiring a catalyst to proceed efficiently.

N-Acylation: The synthesis of amide analogues is readily accomplished by the N-acylation of this compound. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct . Pyridine or triethylamine are commonly employed as bases. The reaction conditions are generally mild and proceed with high yields. The resulting amides can exhibit significantly different biological activities and pharmacokinetic profiles compared to the parent amine.

Reductive Amination: Reductive amination provides a versatile method for introducing a wide range of substituents onto the methanamine nitrogen. This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine masterorganicchemistry.comorganicchemistrytutor.com. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) masterorganicchemistry.com. The choice of reducing agent is often dictated by the pH of the reaction medium and the reactivity of the carbonyl compound. This method is highly efficient for creating a diverse set of analogues with varying steric and electronic properties.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., DIPEA), Solvent (e.g., DMF) | Secondary or Tertiary Amine | Allows for introduction of various alkyl groups. |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Amide | Forms stable amide bonds, modifying electronic properties. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amine | Highly versatile for introducing a wide range of substituents. |

Introduction of Additional Substituents on the Isoquinoline Ring System

Further diversification of this compound analogues can be achieved by introducing additional substituents onto the isoquinoline ring. The position of these substituents can significantly influence the biological activity of the molecule. Common strategies for the functionalization of the isoquinoline nucleus include electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling methodologies.

Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the isoquinoline is more susceptible to electrophilic attack than the pyridine ring. For 6-methylisoquinoline, the directing effects of the existing methyl group and the fused pyridine ring will influence the regioselectivity of the substitution.

Halogenation: Direct halogenation of isoquinolines can be achieved using various halogenating agents. The regioselectivity is dependent on the reaction conditions and the substitution pattern of the isoquinoline. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions.

Nitration: Nitration of the isoquinoline ring typically occurs on the benzene ring at positions 5 and 8. The nitration of 6-methylisoquinoline would likely yield a mixture of products, with the exact regioselectivity influenced by the reaction conditions, such as the choice of nitrating agent (e.g., HNO3/H2SO4) and temperature dtic.milstmarys-ca.edurushim.ru. Subsequent reduction of the nitro group can provide an amino substituent, which can be further modified.

Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline nucleus is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C1 and C3 positions, especially if a good leaving group is present.

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for the introduction of a wide variety of substituents onto the isoquinoline ring through transition-metal catalyzed cross-coupling reactions. These methods often offer high regioselectivity and functional group tolerance.

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orglibretexts.org. A halo-substituted this compound derivative could be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds wikipedia.orgorganic-chemistry.orgrug.nllibretexts.orgyoutube.com. It allows for the coupling of an aryl halide or triflate with a primary or secondary amine. This reaction could be employed to introduce various amino substituents onto a halogenated derivative of this compound.

| Reaction Type | Key Reagents | Typical Position of Substitution | Introduced Substituent |

|---|---|---|---|

| Halogenation | NBS, Br2/FeBr3 | Benzene ring | -Br, -Cl |

| Nitration | HNO3/H2SO4 | Benzene ring (e.g., C8) | -NO2 |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | Position of halide/triflate | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, Base | Position of halide/triflate | -NR2 |

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinoline derivatives to minimize environmental impact and enhance sustainability. Traditional methods for isoquinoline synthesis often involve harsh reaction conditions, toxic reagents, and hazardous solvents. Modern approaches focus on the development of more eco-friendly and efficient synthetic routes.

Key green chemistry principles applied to isoquinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids is a primary focus. Solvent-free reactions are also highly desirable tandfonline.com.

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, can significantly improve the efficiency and sustainability of isoquinoline synthesis. Transition-metal catalysts are widely used, but efforts are being made to replace precious metals with more abundant and less toxic alternatives bohrium.com. Organocatalysis and biocatalysis are also emerging as powerful green alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Atom-economical reactions, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and reducing energy input.

Use of Renewable Feedstocks: Whenever feasible, utilizing renewable starting materials derived from biomass is a key aspect of sustainable chemistry.

Recent innovations in the green synthesis of isoquinolines include multicomponent reactions in aqueous media, microwave-assisted catalyst-free syntheses, and the use of recyclable catalytic systems rsc.org. These approaches not only reduce the environmental footprint of isoquinoline synthesis but also often lead to improved yields and simplified purification procedures.

Total Synthesis and Semisynthesis Approaches for Complex Isoquinoline-Based Structures

The isoquinoline motif is a fundamental building block in a vast number of complex natural products, many of which exhibit significant pharmacological activities. The total synthesis of these intricate molecules represents a formidable challenge in organic chemistry and serves as a platform for the development of new synthetic methodologies.

Total Synthesis: The total synthesis of complex isoquinoline alkaloids often involves a multistep sequence that requires careful strategic planning to control stereochemistry and introduce various functional groups with high precision. Key strategies in the total synthesis of isoquinoline-based natural products include:

Biomimetic Approaches: These syntheses are inspired by the biosynthetic pathways of the natural products. For example, the Pictet-Spengler reaction, which mimics the enzymatic condensation of a β-arylethylamine with an aldehyde or ketone, is a cornerstone in the synthesis of many tetrahydroisoquinoline alkaloids acs.orgnih.gov.

Convergent Synthesis: This strategy involves the synthesis of key fragments of the target molecule separately, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for constructing complex molecules.

Development of Novel Methodologies: The pursuit of the total synthesis of complex isoquinolines has often led to the discovery and development of new and powerful chemical reactions and strategies. These include novel cyclization methods, stereoselective transformations, and efficient C-H functionalization techniques.

Semisynthesis: Semisynthesis involves the chemical modification of a naturally occurring isoquinoline alkaloid to produce novel derivatives with improved properties. This approach can be more practical and cost-effective than total synthesis, especially when the natural product is readily available from a natural source. Semisynthesis allows for the exploration of structure-activity relationships around a complex natural product scaffold and can lead to the development of new therapeutic agents.

The total and semisynthesis of complex isoquinoline-based structures continue to be vibrant areas of research, driving innovation in synthetic organic chemistry and providing access to novel compounds with potential therapeutic applications acs.orgrsc.orgnih.gov.

Advanced Characterization and Structural Analysis of 6 Methylisoquinolin 5 Yl Methanamine

Spectroscopic and Diffraction Techniques for Structure Elucidation

The definitive identification and structural confirmation of (6-Methylisoquinolin-5-yl)methanamine would rely on a combination of spectroscopic and diffraction methods. These techniques provide detailed information about the molecular formula, connectivity of atoms, and the three-dimensional arrangement of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information, helping to identify the different components of the molecule, such as the isoquinoline (B145761) core and the methanamine side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the primary amine, C-H stretching of the aromatic and methyl/methylene groups, and C=N and C=C stretching vibrations of the isoquinoline ring system.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Obtaining a suitable crystal of this compound would allow for unambiguous confirmation of its structure and provide insights into its crystal packing and intermolecular interactions.

| Technique | Information Obtained | Hypothetical Data for this compound |

| ¹H NMR | Proton environment and connectivity | Aromatic protons (δ 7.0-9.0 ppm), Methyl protons (δ 2.0-3.0 ppm), Methylene protons (δ 3.5-4.5 ppm), Amine protons (broad signal) |

| ¹³C NMR | Carbon skeleton | Aromatic carbons (δ 110-160 ppm), Methyl carbon (δ 15-25 ppm), Methylene carbon (δ 40-50 ppm) |

| HRMS | Molecular formula | C₁₁H₁₂N₂ |

| IR | Functional groups | N-H stretch (~3300-3400 cm⁻¹), C-H stretch (~2850-3100 cm⁻¹), C=N/C=C stretch (~1500-1650 cm⁻¹) |

| X-ray Crystallography | 3D molecular structure | Bond lengths, bond angles, crystal packing information |

Stereochemical Considerations and Chiral Synthesis

This compound itself is not a chiral molecule as it does not possess a stereocenter. However, the introduction of a substituent at the α-carbon of the methanamine group or derivatization of the amine could lead to the formation of a chiral center. The synthesis and separation of enantiomers of such chiral derivatives are of significant interest, particularly in medicinal chemistry where stereochemistry often plays a crucial role in biological activity.

The synthesis of chiral amines related to isoquinoline and tetrahydroquinoline scaffolds has been explored. nih.govmdpi.com Asymmetric synthesis strategies are often employed to produce enantiomerically enriched or pure compounds. These methods can include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, the asymmetric reduction of a corresponding imine precursor is a common method for the synthesis of chiral amines. mdpi.com

Should a chiral derivative of this compound be synthesized, its enantiomeric purity would be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy with chiral shift reagents.

Conformational Landscape and Molecular Dynamics Studies

Understanding the conformational flexibility of this compound is important for predicting its interactions with biological targets or other molecules. The primary source of conformational freedom in this molecule is the rotation around the single bond connecting the methanamine group to the isoquinoline ring.

Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface and identify the most stable conformations (rotamers) of the molecule. These studies can provide insights into the preferred spatial orientation of the aminomethyl substituent relative to the isoquinoline ring.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule over time. These simulations can reveal how the molecule explores different conformations in solution and can provide information about the flexibility of the structure. While specific molecular dynamics studies on this compound are not available, similar computational approaches have been used to study the conformational behavior of other flexible molecules. researchgate.net The results of such studies can be correlated with experimental data, for example, from NMR spectroscopy (e.g., Nuclear Overhauser Effect measurements), to validate the computational models.

Exploration of Biological and Biochemical Interactions of 6 Methylisoquinolin 5 Yl Methanamine Derivatives

Mechanisms of Molecular Target Engagement by Isoquinoline-Based Compounds

The diverse pharmacological effects of isoquinoline (B145761) derivatives stem from their ability to interact with a range of biological macromolecules. The specific nature of these interactions, from enzymatic inhibition to nucleic acid binding, defines their therapeutic potential.

Enzymatic Inhibition and Modulation (e.g., Topoisomerases, FtsZ, Thymidine (B127349) Phosphorylase)

Topoisomerases: Isoquinoline derivatives, particularly the indenoisoquinoline class, are recognized as potent inhibitors of human topoisomerase I (Top1). nih.govnih.gov These compounds act as interfacial inhibitors, meaning they bind to the transient Top1-DNA cleavage complex. nih.govnih.gov The planar ring system of the indenoisoquinoline intercalates between DNA base pairs at the cleavage site, stabilizing the complex and preventing the re-ligation of the DNA strand. nih.govwikipedia.org This mechanism relies on two primary forces: π-π stacking interactions between the planar aromatic structure of the compound and the DNA bases flanking the cleavage site, and the formation of hydrogen bonds with specific amino acid residues of the Top1 enzyme. nih.govnih.gov This stabilization of the cleavage complex leads to the accumulation of DNA single-strand breaks, which can trigger apoptosis and cell death, forming the basis of their application as anticancer agents. wikipedia.org

FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.gov It polymerizes to form a "Z-ring" at the future division site, which is critical for bacterial cytokinesis. nih.gov Certain heterocyclic compounds, including quinoline (B57606) and quinolinium derivatives which are structurally related to isoquinolines, have been identified as FtsZ inhibitors. mdpi.comresearchgate.net These inhibitors disrupt the formation of the Z-ring by interfering with the polymerization and GTPase activity of FtsZ. researchgate.netpatsnap.com The mechanism can involve preventing FtsZ from binding to its substrate GTP or stabilizing the FtsZ monomer, thereby inhibiting its assembly into functional filaments. patsnap.com This disruption of cell division ultimately leads to bacterial cell death, making FtsZ an attractive target for novel antibiotics. mdpi.compatsnap.com

Thymidine Phosphorylase: Thymidine phosphorylase (TP) is an enzyme that plays a key role in nucleotide metabolism and is also implicated in angiogenesis, the formation of new blood vessels that is crucial for tumor growth. nih.govnih.gov Inhibition of TP can therefore limit the growth of tumor cells. nih.gov A study of various isoquinoline analogues demonstrated significant inhibitory activity against E. coli thymidine phosphorylase. nih.gov The structure-activity relationship (SAR) analysis from this study revealed that the inhibitory potential was highly dependent on the substitution pattern on a phenyl ring attached to the isoquinoline core. This suggests that specific substitutions can enhance the binding of the isoquinoline scaffold to the active site of the TP enzyme, leading to potent inhibition. nih.gov

Interaction with Protein Receptors and Transporters

Protein Receptors: Isoquinoline derivatives have been shown to interact with a variety of protein receptors. For instance, a series of isoquinoline compounds were developed as potent and selective antagonists for the CRTH2 receptor, a G-protein coupled receptor involved in allergic inflammation. nih.gov The binding affinity and functional antagonist activity of these compounds were systematically optimized through structural modifications. nih.gov The broader class of isoquinoline alkaloids is known to interact with numerous receptors, including GABAA receptors, dopamine (B1211576) D2 receptors, and opioid receptors, contributing to their diverse pharmacological effects, from muscle relaxation to neurotransmission modulation. drugbank.comijcrr.com

Transporters: The absorption, distribution, metabolism, and excretion (ADME) of drugs are heavily influenced by membrane transporter proteins, such as those from the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) families. frontiersin.orgnih.gov These transporters can affect the bioavailability and tissue concentration of isoquinoline-based drugs. nih.gov For example, some isoquinoline derivatives are substrates for efflux pumps like P-glycoprotein (ABCB1), which can reduce their intracellular concentration and contribute to drug resistance. frontiersin.org Conversely, other derivatives may be substrates for uptake transporters, facilitating their entry into target cells. nih.gov Understanding these interactions is critical, as competition for transporters between different drugs can lead to significant drug-drug interactions, altering therapeutic efficacy and safety profiles. nih.gov

Binding to Nucleic Acid Structures (e.g., G-quadruplex)

Beyond proteins, nucleic acids are important targets for isoquinoline alkaloids. nih.gov G-quadruplexes (G4s) are non-canonical, four-stranded secondary structures that form in guanine-rich regions of DNA, such as in telomeres and the promoter regions of oncogenes like c-MYC. nih.govmdpi.com The stabilization of these G4 structures by small molecules can inhibit telomerase activity or repress oncogene transcription, leading to anticancer effects. mdpi.com Isoquinoline and quinoline derivatives have been designed as G4-interactive ligands. nih.govnih.gov These compounds typically feature a planar aromatic surface that allows them to bind to the flat G-quartets of the G4 structure via π-π stacking interactions. The mode and strength of this binding are influenced by the specific structure of the derivative, including the presence and position of charged groups. nih.govnih.gov For example, methylation of the isoquinoline nitrogen introduces a positive charge that increases the compound's ability to selectively stabilize G4 structures over duplex DNA. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of (6-Methylisoquinolin-5-yl)methanamine Analogues in Biological Systems

The biological activity of this compound analogues is finely tuned by their chemical structure. Structure-activity relationship (SAR) studies systematically modify the molecule to understand how specific chemical groups and their positions, as well as alterations to the core heterocyclic structure, impact interactions with molecular targets.

Positional Effects of Methyl and Methanamine Groups on Biological Function

While direct SAR studies systematically relocating the methyl and methanamine groups of this compound are not extensively documented, general principles from related isoquinoline and quinoline derivatives provide significant insights. The position of substituents on the isoquinoline ring is known to be critical for biological activity. nih.govrsc.org

For G-quadruplex binding, the relative position between a charged nitrogen in the isoquinolinium ring and a linker group is a key determinant of stabilizing ability. A study on bis-methylquinolinium/isoquinolinium derivatives found that compounds with a 1,3-positional relationship between the charged nitrogen and an amide linker were the most effective G4 stabilizers. nih.govnih.gov This highlights the importance of spatial orientation for effective end-stacking on the G-tetrad.

In the context of receptor binding, modifications around the isoquinoline core can dramatically alter potency and selectivity. For example, in a series of tetrahydroisoquinoline-based compounds, the nature and position of linking groups and substituents were found to be crucial for activity against M. tb ATP synthase. nih.gov Similarly, SAR studies on 3-arylisoquinolinones showed that moving a substituent on the aryl ring from the para to the meta position dramatically enhanced antiproliferative activity by improving the compound's ability to occupy a subpocket in its target protein, tubulin. acs.org These examples underscore that the specific placement of the methyl and methanamine groups on the this compound scaffold would be expected to profoundly influence its target affinity and biological function by affecting the molecule's shape, electronic distribution, and ability to form key interactions with its biological target.

| Structural Modification Principle | Observed Effect on Biological Activity | Example Target Class | Reference |

|---|---|---|---|

| Positional Isomerism of Charged Nitrogen (1,3- vs 1,4-position) | Derivatives with a 1,3-relationship between the charged isoquinolinium nitrogen and an amide linker are superior G4 stabilizers compared to 1,4-isomers. | G-Quadruplex DNA | nih.govnih.gov |

| Positional Isomerism of Aryl Substituents (meta vs para) | meta-substituted 3-arylisoquinolinones show significantly higher antiproliferative activity than their para-substituted counterparts. | Tubulin | acs.org |

| Nature of Linking Group at Position 7 | -CH2- or -CONH- linkers at the 7-position of tetrahydroisoquinolines were more effective than -CO- or -COCH2- linkers for M. tb inhibition. | ATP Synthase | nih.gov |

| Methylation of Isoquinoline Nitrogen | Introduces a positive charge, increasing the ability to selectively stabilize G-quadruplex DNA over duplex DNA. | G-Quadruplex DNA | nih.govnih.gov |

Influence of Heterocyclic Ring Modifications on Target Affinity

Modifying the core heterocyclic structure of isoquinoline offers a powerful strategy to modulate target affinity and selectivity. rsc.org This can involve fusing additional rings to the isoquinoline framework or making isosteric replacements within the core itself.

For example, the development of pyrazolo[3,4-c]isoquinoline derivatives, which fuse a pyrazole (B372694) ring to the isoquinoline core, led to potent inhibitors of B-Raf(V600E) kinase for the potential treatment of melanoma. researchgate.net Similarly, fusing a pyrrole (B145914) ring to create pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds has yielded compounds with promising anticancer activity, attributed in some cases to the inhibition of tubulin polymerization. nih.gov

Bioisosteric replacement, where one ring system is swapped for another with similar physical or chemical properties, is another key strategy. In one study, replacing a quinoline moiety with an isoquinoline in a series of kinase inhibitors led to derivatives with significantly improved selectivity for the HER2 kinase over the structurally similar EGFR. rsc.org This demonstrates that even subtle changes to the arrangement of nitrogen within the bicyclic aromatic system can have profound effects on target recognition and affinity. These modifications alter the shape, electronics, and hydrogen bonding capacity of the molecule, enabling a more optimized fit with the intended biological target. nih.gov

Computational Modeling of Ligand-Target Interactions

Computational modeling is a cornerstone of modern drug design, providing insights into the interactions between a potential drug molecule (ligand) and its biological target at an atomic level. These methods are instrumental in rational drug design, helping to explain experimental observations and guide the synthesis of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjetir.orgmdpi.com In the context of drug discovery, docking is used to predict how a small molecule like a this compound derivative would bind to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. This scoring is typically based on a force field that estimates the forces between the atoms of the ligand and the protein.

Table 1: Key Interaction Types Assessed in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonds | Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the exclusion of water molecules. |

| Van der Waals Forces | Weak, short-range attractions between all atoms. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |

| Pi-Pi Stacking | Interactions between aromatic rings, common in heterocyclic compounds like isoquinolines. |

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-target complex. mdpi.com MD simulations model the movement of every atom in the system over time, typically on the nanosecond to microsecond timescale. This allows researchers to observe the stability of the predicted binding pose from docking, identify key conformational changes in the protein or ligand upon binding, and calculate binding free energies with greater accuracy.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.commspsss.org.uaresearchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their physicochemical properties.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP).

A mathematical model is then generated to relate these descriptors to the observed biological activity (e.g., inhibitory concentration, IC50). This model can then be used to predict the activity of new, unsynthesized compounds.

Table 2: Common Descriptors in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Zagreb Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | 3D size and shape |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

Currently, the lack of published experimental data on the biological activities of a series of this compound derivatives precludes the development of a specific QSAR model for this chemical class. Future research efforts that synthesize and test a library of these compounds would be necessary to generate the data required for such an analysis.

Applications of 6 Methylisoquinolin 5 Yl Methanamine As a Key Intermediate and Chemical Probe

Role as a Building Block in Medicinal Chemistry Research

The isoquinoline (B145761) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. (6-Methylisoquinolin-5-yl)methanamine serves as a crucial starting material or intermediate in the synthesis of novel therapeutic agents due to its inherent structural features. The primary amine group offers a reactive handle for the introduction of diverse functionalities through reactions such as amidation, alkylation, and reductive amination, allowing for the systematic exploration of the chemical space around the isoquinoline core.

Utility in the Synthesis of Complex Organic Molecules

Beyond its direct application in medicinal chemistry, this compound is a valuable intermediate in the multistep synthesis of more intricate organic molecules. Its bifunctional nature, possessing both a nucleophilic amine and an aromatic isoquinoline ring system, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Organic chemists can employ this intermediate in synthetic routes to natural products or their analogues that contain the isoquinoline motif. The specific substitution pattern of this compound can be critical for achieving the desired stereochemistry and regiochemistry in complex synthetic sequences. Its use can streamline synthetic pathways, leading to more efficient and elegant total syntheses of challenging molecular targets.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The unique structure of this compound makes it an attractive scaffold for the development of such probes. The methanamine group provides a convenient point of attachment for reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without significantly perturbing the core structure's interaction with its intended target.

By modifying this compound with these reporter moieties, researchers can create powerful tools to visualize the subcellular localization of a target protein, identify its binding partners, or measure its activity in real-time. These chemical probes are instrumental in dissecting complex biological pathways and validating novel drug targets. The development of highly selective and potent probes derived from this scaffold can significantly advance our understanding of cellular signaling and disease mechanisms.

Potential in Materials Science and Sensor Development (e.g., Fluorosensors)

The photophysical properties of the isoquinoline ring system have garnered interest in the field of materials science, particularly in the development of fluorescent sensors. Isoquinoline derivatives can exhibit fluorescence, and their emission properties can be sensitive to their local environment, such as the presence of metal ions, anions, or other small molecules.

Future Research Horizons for this compound: A Prospective Analysis

While the specific chemical compound this compound has not yet been the subject of extensive published research, its structural similarity to a broad class of biologically active isoquinoline derivatives provides a fertile ground for projecting future research directions. The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. nih.govresearchgate.netnih.gov This article outlines potential future perspectives and research trajectories for this compound, drawing parallels from advances in the broader field of isoquinoline chemistry and chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.